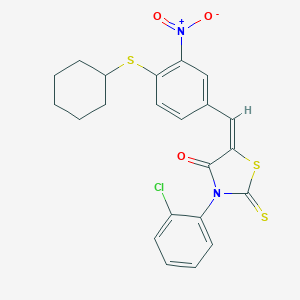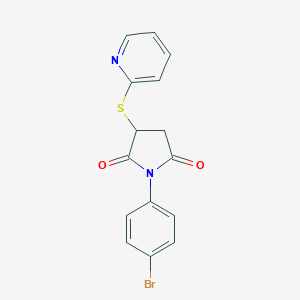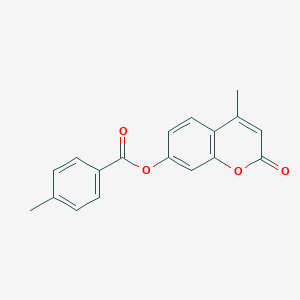
3-(2-氯苯基)-5-{4-(环己基硫烷基)-3-硝基苄叉}-2-硫代-1,3-噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for drug discovery .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or literature on this compound, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and reaction conditions. Thiazolidinones can undergo a variety of chemical reactions, but without specific context or literature, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be predicted based on the compound’s structure and functional groups .科学研究应用
Anticonvulsant and Antinociceptive Agent Development
This compound has been studied for its potential use in the development of new anticonvulsant and antinociceptive agents . These properties are crucial for the treatment of conditions such as epilepsy and neuropathic pain. The compound’s effectiveness in acute models of epilepsy and its interaction with neuronal voltage-sensitive sodium and L-type calcium channels suggest a promising avenue for therapeutic application.
Molecular Mechanism Investigation
The compound’s affinity for various receptors and ion channels, such as GABA A and TRPV1 receptors, allows researchers to investigate the molecular mechanisms underlying neurological disorders . Understanding these interactions can lead to the development of targeted therapies for conditions like chronic pain and anxiety.
Neuropharmacology
In neuropharmacology, the compound’s ability to modulate neuronal activity through ion channel interaction is of significant interest . This modulation is essential for the potential treatment of neurodegenerative diseases and for the management of seizures.
Chemical Synthesis Processes
The compound can serve as an intermediate or a reference molecule in the synthesis of more complex chemical structures . Its stability and reactivity make it suitable for various chemical reactions, contributing to advancements in synthetic chemistry techniques.
Biochemical Research
Biochemical studies may utilize this compound to explore enzyme-substrate interactions, receptor binding, and signal transduction pathways . Its structural complexity allows for diverse biochemical applications, including the study of metabolic pathways and the identification of novel biochemical markers.
Crystallography and Structural Analysis
The compound’s unique structure can aid in crystallography research, helping scientists determine the three-dimensional structures of related molecules . This information is vital for drug design and understanding the physical properties of new compounds.
作用机制
安全和危害
属性
IUPAC Name |
(5E)-3-(2-chlorophenyl)-5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S3/c23-16-8-4-5-9-17(16)24-21(26)20(31-22(24)29)13-14-10-11-19(18(12-14)25(27)28)30-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2/b20-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRIJSGMROEQAG-DEDYPNTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)


![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)

![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)